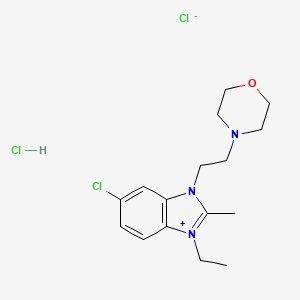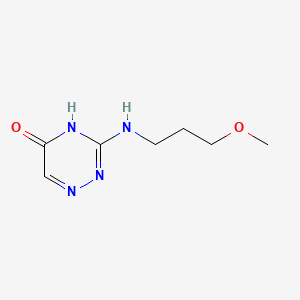
Trichloro(tetrachlorophenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(tetrachlorophenyl)silane: is a chemical compound with the molecular formula C6HCl7Si . It is known for its unique structure, which includes a silicon atom bonded to a tetrachlorophenyl group and three chlorine atoms. This compound is used in various industrial and research applications due to its reactivity and ability to form stable bonds with other elements.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method involves the direct chlorination of tetrachlorophenylsilane. This process typically requires the presence of a catalyst and is conducted under controlled temperature and pressure conditions.
Hydrochlorination: Another method involves the hydrochlorination of tetrachlorophenylsilane using hydrogen chloride gas. This reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of trichloro(tetrachlorophenyl)silane often involves large-scale chlorination processes. These processes are designed to maximize yield and minimize by-products. The use of advanced distillation techniques helps in purifying the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Trichloro(tetrachlorophenyl)silane can undergo substitution reactions where the chlorine atoms are replaced by other groups. Common reagents for these reactions include alcohols and amines.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes to form new silicon-carbon bonds.
Common Reagents and Conditions:
Alcohols and Amines: Used in substitution reactions to replace chlorine atoms.
Alkenes: Used in hydrosilylation reactions under the presence of a catalyst.
Major Products Formed:
Silicon-Carbon Compounds: Formed through hydrosilylation.
Substituted Silanes: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Organosilicon Compounds: Trichloro(tetrachlorophenyl)silane is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and polymer chemistry.
Biology and Medicine:
Biocompatible Materials: Research is ongoing into the use of organosilicon compounds in biocompatible materials for medical implants and devices.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: The primary mechanism by which trichloro(tetrachlorophenyl)silane exerts its effects is through the formation of stable silicon-carbon bonds. This occurs via electrophilic substitution and hydrosilylation reactions. The silicon atom in the compound acts as an electrophile, facilitating the formation of new bonds with carbon atoms in other molecules .
Comparación Con Compuestos Similares
Trichlorosilane (HCl3Si): A related compound used in the semiconductor industry for the production of ultrapure silicon.
Tetrachlorosilane (SiCl4): Another similar compound used in the production of silicon-based materials.
Uniqueness: Trichloro(tetrachlorophenyl)silane is unique due to its tetrachlorophenyl group, which imparts distinct chemical properties and reactivity compared to other chlorosilanes. This makes it particularly useful in specialized applications where specific reactivity is required .
Propiedades
Fórmula molecular |
C6HCl7Si |
|---|---|
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
trichloro-(2,3,4,5-tetrachlorophenyl)silane |
InChI |
InChI=1S/C6HCl7Si/c7-2-1-3(14(11,12)13)5(9)6(10)4(2)8/h1H |
Clave InChI |
FFZNQXSOIIVDRB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13825555.png)
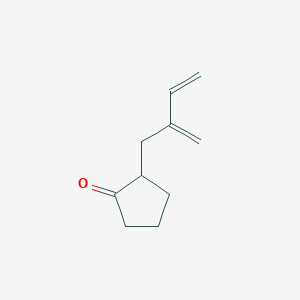
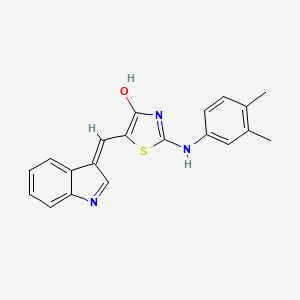

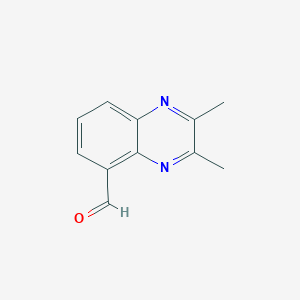
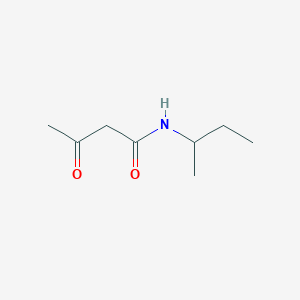
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,5-(bromomethyl)-3',6'-dihydroxy-](/img/structure/B13825584.png)
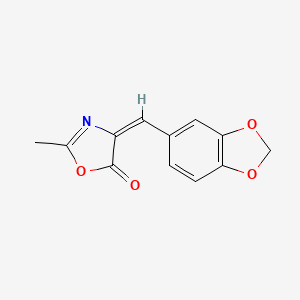
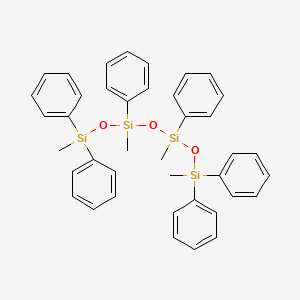


![(S)-[1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13825612.png)
